Ethyl Caffeate vs. Caffeic Acid and Ferulate Esters: Quantified Antioxidant Capacity and Neuronal Cell Protection
Ethyl Caffeate exhibits a lower DPPH IC50 (13.5 μM) compared to caffeic acid (16.6 μM), indicating superior radical scavenging potency [1]. The FRAP value for Ethyl Caffeate (1490-1588 mM quercetin equivalent/mole) exceeds that of caffeic acid (1398 mM Q/mole) [1]. Critically, Ethyl Caffeate at 5 μM and 25 μM conferred significant protection against hydrogen peroxide-induced PC12 neuronal cell death, whereas caffeic acid and ferulate esters provided no protection at identical concentrations [1].
| Evidence Dimension | Antioxidant capacity and cytoprotection |
|---|---|
| Target Compound Data | DPPH IC50: 13.5 μM; FRAP: 1490-1588 mM Q/mole; PC12 cell protection: significant at 5 and 25 μM |
| Comparator Or Baseline | Caffeic acid: DPPH IC50 = 16.6 μM, FRAP = 1398 mM Q/mole, no cell protection; Ferulate esters: DPPH IC50 = 56.3-74.7 μM, FRAP = 193-262 mM Q/mole, no cell protection |
| Quantified Difference | ~19% lower DPPH IC50; ~6.6-13.6% higher FRAP; qualitative difference in cell protection (yes vs. no) |
| Conditions | DPPH radical scavenging assay; FRAP assay; MTT assay in PC12 cells exposed to H2O2 |
Why This Matters
For studies requiring antioxidant interventions in lipid-rich or neuronal systems, Ethyl Caffeate provides quantifiably superior radical scavenging and unique cytoprotection not observed with the parent acid or ferulate esters.
- [1] Garrido J, Gaspar A, Garrido EM, et al. Alkyl esters of hydroxycinnamic acids with improved antioxidant activity and lipophilicity protect PC12 cells against oxidative stress. Biochimie. 2012;94(4):961-967. doi:10.1016/j.biochi.2011.12.015. View Source
